molecular formula C10H6F3NOS B3043738 4-(Trifluoromethylthio)benzoylacetonitrile CAS No. 914636-77-4

4-(Trifluoromethylthio)benzoylacetonitrile

Cat. No.: B3043738
CAS No.: 914636-77-4
M. Wt: 245.22 g/mol
InChI Key: ZPQKZTBVLIEFTH-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzoylacetonitrile is an organic compound with the molecular formula C10H6F3NOS It is characterized by the presence of a trifluoromethylthio group attached to a benzoylacetonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylthio)benzoylacetonitrile typically involves the reaction of 4-(Trifluoromethylthio)benzaldehyde with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with varying degrees of hydrogenation.

    Substitution: Products with different functional groups replacing the trifluoromethylthio group.

Scientific Research Applications

4-(Trifluoromethylthio)benzoylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)benzoylacetonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins.

Comparison with Similar Compounds

  • 4-(Trifluoromethylthio)benzonitrile
  • 4-(Trifluoromethylthio)benzaldehyde
  • 4-(Trifluoromethylthio)benzoic acid

Comparison: 4-(Trifluoromethylthio)benzoylacetonitrile is unique due to the presence of both the trifluoromethylthio group and the acetonitrile moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack one of these functional groups.

Properties

IUPAC Name

3-oxo-3-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQKZTBVLIEFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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